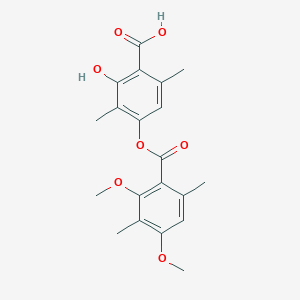

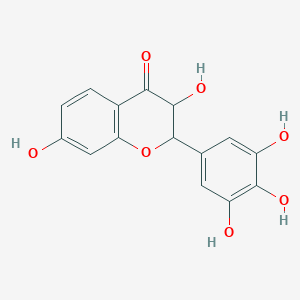

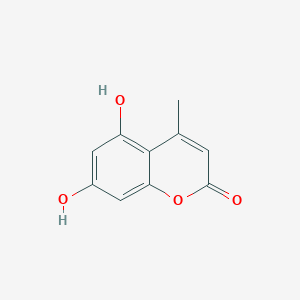

5,7-ジヒドロキシ-4-メチルクマリン

概要

説明

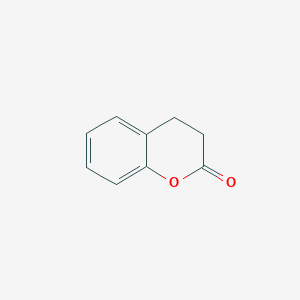

2H-クロメン-2-オンメチルは、7-メチル-2H-クロメン-2-オンとしても知られており、天然に存在する芳香族有機化合物であるクマリンの誘導体です。クマリンは甘い香りを持ち、多くの植物に含まれています。2H-クロメン-2-オンメチルは、バニラの香りを持つ無色の結晶性固体です。 これはベンゾピロンの化学クラスに属し、ラクトンとみなされます .

科学的研究の応用

Methyl-2H-Chromen-2-One has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing various coumarin derivatives with potential biological activities.

Biology: It serves as a fluorescent probe in biophysical research due to its ability to emit light upon excitation.

作用機序

2H-クロメン-2-オンメチルの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。たとえば、血液凝固に不可欠なビタミンKの合成を阻害することができます。 この阻害は、抗凝血剤のワルファリンの作用に似ています . さらに、その蛍光特性により、生物学的システムにおける分子相互作用とダイナミクスの研究に役立ちます .

類似の化合物との比較

2H-クロメン-2-オンメチルは、その特定の置換パターンにより、クマリン誘導体の中で独特です。類似の化合物には以下が含まれます。

クマリン(2H-クロメン-2-オン): メチル置換のない親化合物。

4-メチル-2H-クロメン-2-オン: 4位にメチル基を持つ誘導体。

7-ヒドロキシ-4-メチル-2H-クロメン-2-オン: ヒドロキシル基とメチル基の両方を有する誘導体。

これらの化合物と比較して、2H-クロメン-2-オンメチルは異なる化学的および生物学的特性を持ち、研究および産業における特定の用途にとって貴重です .

Safety and Hazards

5,7-Dihydroxy-4-methylcoumarin is considered hazardous. It is a moderate to severe irritant to the skin and eyes . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

将来の方向性

生化学分析

Biochemical Properties

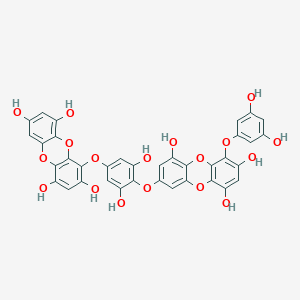

5,7-Dihydroxy-4-methylcoumarin interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the pro-inflammatory 5-lipoxygenase enzyme . The nature of these interactions is often through hydrogen bonding and hydrophobic interactions, given the presence of hydroxyl groups in its structure .

Cellular Effects

5,7-Dihydroxy-4-methylcoumarin has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce fasting blood glucose levels in mice . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5,7-Dihydroxy-4-methylcoumarin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to reduce the expression of pro-inflammatory cytokines in LPS-stimulated macrophages .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7-Dihydroxy-4-methylcoumarin change over time. It has been observed that this compound is relatively stable under normal conditions but can lose activity when exposed to light and heat . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5,7-Dihydroxy-4-methylcoumarin vary with different dosages in animal models. For instance, it has been found to have an anxiolytic effect in mice at certain dosages

Metabolic Pathways

5,7-Dihydroxy-4-methylcoumarin is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

準備方法

合成経路と反応条件

2H-クロメン-2-オンメチルを合成する最も一般的な方法の1つは、ペヒマン縮合です。この方法は、フェノールとβ-ケトエステルを酸触媒下で反応させることを含みます。 たとえば、サリチルアルデヒドと無水酢酸を酢酸ナトリウムを触媒として反応させ、その後加熱還流すると、2H-クロメン-2-オンメチルが生成されます .

もう1つの方法は、より環境に優しいアプローチであるメカノケミカルペヒマン縮合です。この方法は、室温で高速ボールミルミキサーを使用し、溶媒なしで短時間の反応時間で行われます。 フェノール(またはナフトール)と酢酸エチルを、触媒として塩化インジウムの存在下で反応させると、2H-クロメン-2-オンメチルが良好な収率で生成されます .

工業生産方法

2H-クロメン-2-オンメチルの工業生産は、通常、均一または不均一な酸触媒を使用する大規模なペヒマン縮合反応で行われます。触媒と反応条件の選択は、目的とする収率と生成物の純度によって異なる場合があります。 一般的な触媒には、濃硫酸、トリフルオロ酢酸、および塩化アルミニウムや塩化亜鉛などのさまざまなルイス酸が含まれます .

化学反応の分析

反応の種類

2H-クロメン-2-オンメチルは、次のようなさまざまな化学反応を起こします。

酸化: さまざまな官能基を持つクマリン誘導体を生成するために酸化することができます。

還元: 還元反応により、ジヒドロクマリンに変換することができます。

置換: 求電子置換反応により、クロメノン環のさまざまな位置にさまざまな置換基を導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ブロム、塩素、さまざまなハロアルカンなどの求電子試薬は、酸性または塩基性条件下で使用されます。

生成される主な生成物

酸化: ヒドロキシル、カルボキシル、またはニトロ基を持つクマリン誘導体。

還元: ジヒドロクマリン。

置換: さまざまな官能基を持つ置換クロメノン。

科学研究アプリケーション

2H-クロメン-2-オンメチルは、科学研究において幅広い用途があります。

化学: 潜在的な生物学的活性を有するさまざまなクマリン誘導体を合成するためのビルディングブロックとして使用されます。

生物学: 励起時に光を放出する能力のため、生物物理学研究における蛍光プローブとして役立ちます。

医学: 2H-クロメン-2-オンメチルを含むクマリン誘導体は、抗凝血剤、抗炎症剤、抗がん剤としての可能性を示しています.

類似化合物との比較

Methyl-2H-Chromen-2-One is unique among coumarin derivatives due to its specific substitution pattern. Similar compounds include:

Coumarin (2H-Chromen-2-One): The parent compound with no methyl substitution.

4-Methyl-2H-Chromen-2-One: A derivative with a methyl group at the 4-position.

7-Hydroxy-4-Methyl-2H-Chromen-2-One: A derivative with both hydroxyl and methyl groups.

Compared to these compounds, Methyl-2H-Chromen-2-One has distinct chemical and biological properties, making it valuable for specific applications in research and industry .

特性

IUPAC Name |

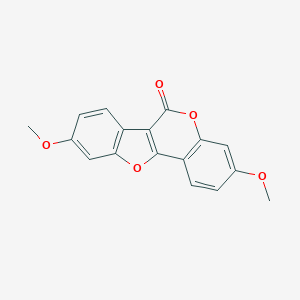

5,7-dihydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-5-2-9(13)14-8-4-6(11)3-7(12)10(5)8/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVWGEJMXOQQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=CC(=C12)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025078 | |

| Record name | 5,7-Dihydroxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5,7-dihydroxy-4-methyl coumarin is a yellow powder. Fluoresces blue. Absorbs ultraviolet light. (NTP, 1992), Yellow to white solid; Fluoresces blue; Absorbs UV light; [HSDB] White to cream solid; [MSDSonline] | |

| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5,7-Dihydroxy-4-methylcoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER, ETHER, BENZENE, CHLOROFORM; VERY SOL IN HOT ALCOHOL, ALKALI, SOL IN SODIUM HYDROXIDE | |

| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM ALCOHOL, LEAVES FROM ACETIC ACID, YELLOW TO WHITE SOLID | |

CAS No. |

2107-76-8 | |

| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5,7-Dihydroxy-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,7-Dihydroxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP62D4346M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

518 to 545 °F (NTP, 1992), 282-284 °C | |

| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。